3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine
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Overview
Description
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom in the phenyl ring and a methyl group in the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:
Indole Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The methyl group can be introduced into the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Fischer indole synthesis processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1H-indole: Lacks the methyl group in the indole ring.
3-(4-Chlorophenyl)-1-methyl-1H-indol-2-amine: Contains a chlorine atom instead of a bromine atom.
3-(4-Bromophenyl)-1-methyl-1H-indole: Lacks the amine group in the indole ring.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is unique due to the presence of both a bromine atom in the phenyl ring and a methyl group in the indole ring. This combination of functional groups may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
62693-67-8 |
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Molecular Formula |
C15H13BrN2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-5-3-2-4-12(13)14(15(18)17)10-6-8-11(16)9-7-10/h2-9H,17H2,1H3 |
InChI Key |
AKIWQEWQKDVOQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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